

(DHQD)₂PYR mechanism of action in catalysis

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Compound Focus: (DHQD)₂Pyr

CAS No.: 149725-81-5

Cat. No.: S1525418

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Chemical Profile of (DHQD)₂PYR

The table below summarizes the key identifiers and physical properties of (DHQD)₂PYR.

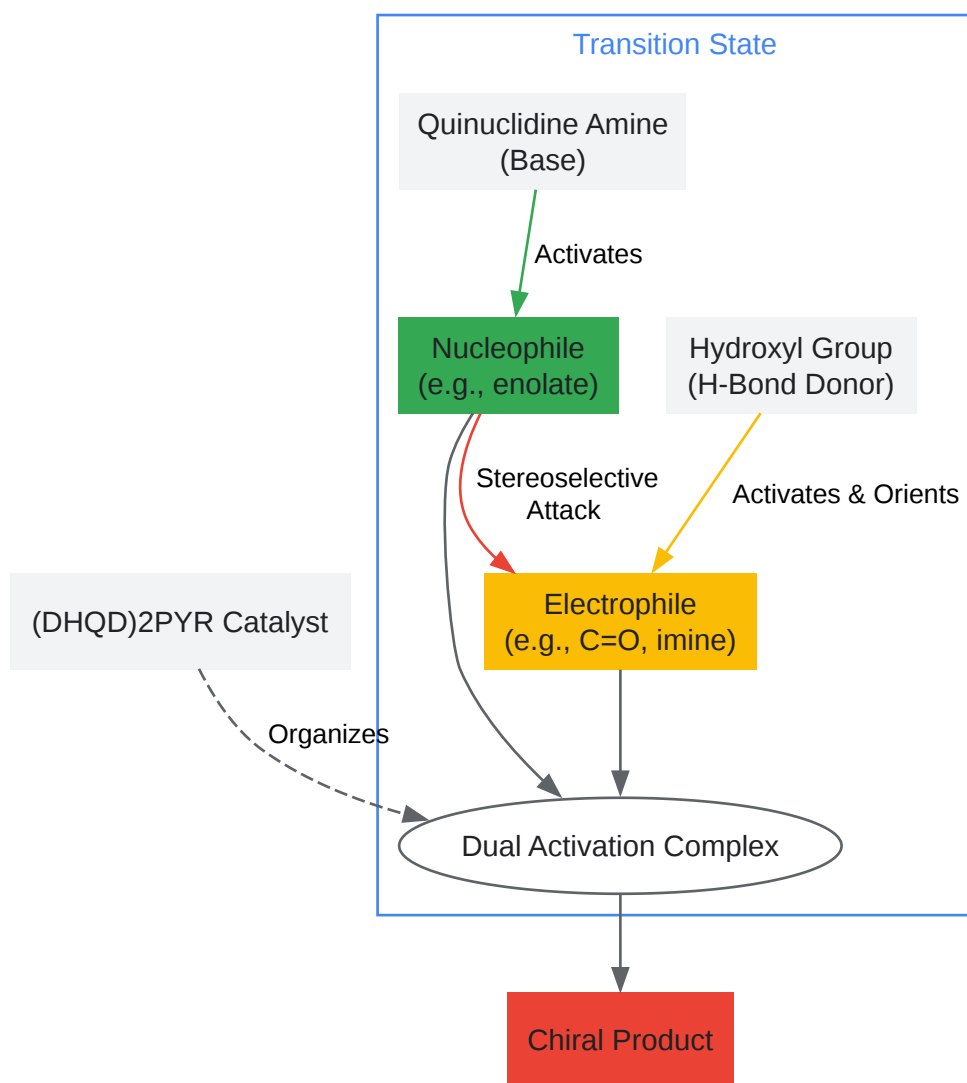
Property	Description
CAS Number	149725-81-5 [1] [2] [3]
Molecular Formula	C ₅₆ H ₆₀ N ₆ O ₄ [1] [2] [3]
Molecular Weight	881.11 g/mol [2] [3]
Melting Point	247 - 250 °C [1] [2] [3]
Specific Rotation	[α] ²⁰ / _D -390°, c = 1.2 in methanol [1] [3]
Quality	97% [1]
Synonyms	Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether [1] [2]

Catalytic Mechanism of Action

(DHQD)₂PYR is an **organocatalyst** that primarily relies on **non-covalent interactions** to activate substrates and provide a chiral environment for reactions [4].

- **Structural Foundation:** The catalyst is built from two dihydroquinidine (DHQD) units linked by a pyrimidine bridge [2]. Each DHQD unit contains key functional groups: a **basic tertiary amine** in the quinuclidine ring and a **hydrogen-bond donor hydroxyl group** [4].
- **Mode of Activation:** (DHQD)₂PYR can simultaneously activate both reaction partners—typically an electrophile and a nucleophile [4]. The tertiary amine can **deprotonate and enolize** acidic substrates, creating a nucleophilic enolate. Concurrently, the hydroxyl group and other parts of the structure can form **hydrogen bonds with electrophilic substrates**, making them more receptive to attack [4].
- **Stereocontrol:** The large, rigid chiral framework of the catalyst forces the reaction to proceed through a favored transition state, effectively shielding one face of the reacting molecules and leading to high enantioselectivity [4].

The following diagram illustrates the general dual-activation mechanism.



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Applications in Organic Synthesis

(DHQD)₂PYR catalyzes various enantioselective transformations for synthesizing complex, chiral structures. The table below outlines key documented reactions.

Reaction Type	Substrates	Key Product	Reported Yield	Reported Enantioselectivity
Tamura Cycloaddition [5]	Homophthalic anhydrides & 2-arylidene-1,3-diones	Spiro-1,3-indanedione derivatives	68 - 98%	up to 95% ee
Fluorination/Semi-Pinacol Rearrangement [2]	Allylic alcohols	α -Oxaquaternary β -fluoro-ketones	29 - 73%	36 - 90% ee
Chlorination/Semi-Pinacol Rearrangement [2]	Allylic alcohols	α -Oxaquaternary β -chloro-ketones	40 - 76%	74 - 99% ee
Mannich/Cyclization [4]	3-isothiocyanate oxindoles & imines	Spiro[imidazolidine-2-thione-4,3'-oxindole]	up to 95%	up to 97% ee
Michael/Cyclization Cascade [4]	Isatylidene malononitriles & β,γ -unsaturated amides	Spirooxindoles	87 - 95%	77 - 96% ee

Example Experimental Protocol

For a practical understanding, here is a summarized experimental protocol for a **Tamura cycloaddition**, adapted from the literature [5]:

- **Reaction Setup:** In a glass vessel, combine the **homophthalic anhydride** (1.0 equivalent) and **2-arylidene-1,3-indanedione** (1.0 equivalent) under an inert atmosphere.
- **Catalyst and Solvent:** Add **(DHQD)₂PYR** (2 mol%) and the desired anhydrous solvent (e.g., toluene or dichloromethane).
- **Reaction Execution:** Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled) and monitor by TLC or LC-MS until completion.
- **Work-up:** Upon reaction completion, concentrate the mixture under reduced pressure.

- **Purification:** Purify the crude residue by **flash column chromatography** on silica gel using a hexane/ethyl acetate gradient to obtain the pure spiro product.

(DHQD)₂PYR is a versatile tool for asymmetric synthesis. Its ability to be used in a wide range of reaction types and its commercial availability make it a valuable catalyst for research and development, particularly in the synthesis of biologically active molecules [1] [4] [5].

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References

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